molecular formula C23H29ClN4OS B2461772 N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477302-16-2

N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2461772
CAS No.: 477302-16-2
M. Wt: 445.02
InChI Key: MOAXUDCZOVRBPT-UHFFFAOYSA-N
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Description

N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an adamantane core, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl group and the adamantane core. The final step usually involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group are believed to play key roles in its biological activity by binding to enzymes or receptors, thereby modulating their function. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to its combination of a triazole ring, adamantane core, and chlorophenyl group

Properties

IUPAC Name

N-[[4-(2-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4OS/c1-14(2)30-22-27-26-20(28(22)19-6-4-3-5-18(19)24)13-25-21(29)23-10-15-7-16(11-23)9-17(8-15)12-23/h3-6,14-17H,7-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAXUDCZOVRBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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